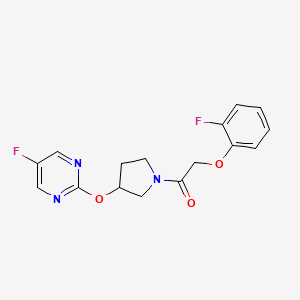

2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a fluorinated ethanone derivative featuring a pyrrolidine core substituted with a fluoropyrimidinyloxy group and a 2-fluorophenoxy side chain. This compound’s structure combines aromatic fluorination and heterocyclic moieties, which are common in pharmaceuticals to enhance target binding, metabolic stability, and bioavailability .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O3/c17-11-7-19-16(20-8-11)24-12-5-6-21(9-12)15(22)10-23-14-4-2-1-3-13(14)18/h1-4,7-8,12H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBRBSWBTDHBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated ethanone under basic conditions to form the 2-(2-fluorophenoxy)ethanone intermediate.

Pyrrolidine Derivative Formation: The next step involves the reaction of the intermediate with 3-hydroxypyrrolidine in the presence of a base to form the pyrrolidine derivative.

Final Coupling: The final step involves the coupling of the pyrrolidine derivative with 5-fluoropyrimidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Research

One of the primary applications of this compound is in the field of cancer research. Fluorinated compounds are often explored for their ability to interact with biological targets involved in tumor growth and proliferation. The presence of the fluoropyrimidine moiety suggests potential activity against various cancer types, particularly through inhibition of key signaling pathways.

Antiviral Activity

The structural components of 2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone indicate potential antiviral properties. Compounds with similar structures have been investigated for their efficacy against viral infections by disrupting viral replication mechanisms.

Case Study 1: Anticonvulsant Activity

Research has indicated that compounds related to the 2-fluorophenoxy structure exhibit anticonvulsant properties. A study synthesized a series of oxadiazoles and triazoles derived from similar frameworks, demonstrating significant anticonvulsant activity in animal models . This suggests that derivatives of this compound could be further explored for neurological applications.

Case Study 2: Inhibition Studies

Another relevant study focused on the synthesis of benzamide scaffolds using intermediates derived from fluorinated pyrimidines. These scaffolds were evaluated for their antagonistic effects on P2X7 receptors, which play a role in inflammation and pain pathways . The findings indicate that compounds with similar structural motifs could be developed as therapeutic agents targeting inflammatory diseases.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Structural Differences and Implications

Core Heterocycle: The target compound’s pyrrolidine ring (5-membered) contrasts with piperazine (6-membered, ) and piperidine (6-membered, ). Imidazole-containing analogues () lack the pyrrolidine scaffold but introduce nitrogen-rich heterocycles, which are advantageous for hydrogen bonding or metal coordination .

Substituent Effects: Fluorination: Dual fluorination in the target compound (2-fluorophenoxy and 5-fluoropyrimidinyl) may improve lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues like 2-phenyl-1-(pyridin-2-yl)ethanone . Pyrimidinyl vs. Triazolopyrimidinyl: The target’s pyrimidinyloxy group differs from the triazolopyrimidine in ’s compound. Triazolo groups can act as bioisosteres for amides, altering pharmacokinetics .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step coupling reactions (e.g., nucleophilic substitution for pyrrolidine functionalization, palladium-catalyzed cross-coupling for pyrimidinyl attachment) . By contrast, imidazole derivatives () require simpler alkylation or condensation steps, albeit with moderate yields (27–72%) .

Pharmacokinetic Considerations

- The pyrrolidine core in the target compound could improve solubility relative to piperidine derivatives (), but its fluorinated aromatic groups may increase plasma protein binding, reducing free drug availability .

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Structure

The molecular formula for this compound is . The compound features a complex structure that includes:

- A fluorophenoxy group

- A pyrrolidine moiety

- A fluoropyrimidine unit

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 349.33 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand for serotonin receptors and potentially influence neurotransmitter systems.

- Serotonin Receptors : The compound has shown potential as a selective modulator of serotonin receptors, particularly the 5-HT1A and 5-HT2C subtypes. These receptors are crucial in regulating mood, anxiety, and other neuropsychological functions.

-

Pharmacological Effects :

- Antidepressant Activity : Due to its interaction with serotonin receptors, it may exhibit antidepressant-like effects in animal models.

- Anxiolytic Properties : The modulation of serotonin signaling pathways suggests potential anxiolytic effects.

Study 1: Synthesis and Evaluation

A study focused on similar pyrrolidine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant affinity for the 5-HT1A receptor. These compounds were evaluated using in vitro binding assays, which confirmed their potential as therapeutic agents for mood disorders .

Study 2: Selective Agonist Activity

Another research effort synthesized disubstituted pyrimidines, revealing that certain analogs showed selective agonist activity at the 5-HT2C receptor. This finding underscores the importance of structural modifications in enhancing receptor selectivity and potency .

Study 3: In Vivo Efficacy

In vivo studies using rodent models indicated that compounds similar to the target molecule could produce significant behavioral changes consistent with antidepressant effects. These studies often measure parameters such as locomotor activity and sucrose preference tests to assess mood-related behaviors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.